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molecular formula C10H9BrFN3O B8716186 2-(1-Aminoethyl)-3-bromo-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-25-0

2-(1-Aminoethyl)-3-bromo-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B8716186
M. Wt: 286.10 g/mol
InChI Key: XGPMEDZAOFYZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799795B2

Procedure details

E2 (312 mg, 0.74 mmol) was dissolved in 18 mL of anhydrous dichloromethane. BBr3 (3.7 mL, 1M in dichloromethane) was added dropwise at −10° C. under nitrogen. Stirring was continued at −10° C. for 50 min., then at room temperature for 45 min. Water was added to quench the reaction. The dichloromethane layer was set aside. The aqueous layer was adjusted to pH 8 with sodium bicarbonate and extracted with 30% isopropanol in chloroform 4 times. The dichloromethane layer was washed with brine and the brine layer was adjusted to pH 8 with sodium bicarbonate and extracted with 30% isopropanol in chloroform 1 times. The combined 30% isopropanol in chloroform extracts were dried and concentrated to give 222 mg of E3 as a solid, which was used directly for next step.
Name
E2
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](=[O:8])[N:6]2[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:5]2=[N:4][C:3]=1[CH:14]([NH:16]C(=O)OCC1C=CC=CC=1)[CH3:15].B(Br)(Br)Br.O.C(=O)(O)[O-].[Na+]>ClCCl>[NH2:16][CH:14]([C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:6]2[C:7](=[O:8])[C:2]=1[Br:1])[CH3:15] |f:3.4|

Inputs

Step One
Name
E2
Quantity
312 mg
Type
reactant
Smiles
BrC1=C(N=C2N(C1=O)C=C(C=C2)F)C(C)NC(OCC2=CC=CC=C2)=O
Name
Quantity
18 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with 30% isopropanol in chloroform 4 times
WASH
Type
WASH
Details
The dichloromethane layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with 30% isopropanol in chloroform 1 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined 30% isopropanol in chloroform extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
NC(C)C=1N=C2N(C(C1Br)=O)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 222 mg
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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